Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-cyano-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a cyano group, and an azabicyclo heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo heptane core, followed by the introduction of the cyano and tert-butyl ester groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and azabicyclo heptane core play crucial roles in its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar structure but with an oxo group instead of a cyano group.
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: Contains an additional nitrogen atom in the bicyclic core.
Uniqueness
Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the cyano group’s reactivity is advantageous.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4,6-7H2,1-3H3 |
InChI Key |
SSUAZMXWFIUZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N |
Origin of Product |
United States |
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